molecular formula C16H20N2O3 B8478242 Benzyl 4-(cyclopropylcarbonyl)piperazine-1-carboxylate

Benzyl 4-(cyclopropylcarbonyl)piperazine-1-carboxylate

Cat. No. B8478242
M. Wt: 288.34 g/mol
InChI Key: MVNPSDYXLANAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(cyclopropylcarbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 4-(cyclopropylcarbonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-(cyclopropylcarbonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl 4-(cyclopropylcarbonyl)piperazine-1-carboxylate

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

benzyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H20N2O3/c19-15(14-6-7-14)17-8-10-18(11-9-17)16(20)21-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2

InChI Key

MVNPSDYXLANAAS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 35 mL of N,N-dimethylformamide were dissolved benzyl 1-piperazinecarboxylate (5.00 g, 22.7 mmol) and cyclopropanecarboxylic acid (2.54 g, 29.5 mmol), and 1-ethyl-3-(3-(N,N-dimethylamino)propyl)-carbodiimide hydrochloride (6.53 g, 34.1 mmol), 1-hydroxybenzotriazole (4.52 g, 29.5 mmol) and triethylamine (3.60 g, 35.9 mmol) were added thereto at room temperature, followed by stirring at the same temperature for three hours. The reaction mixture was mixed with water, and extracted twice with ethyl acetate. The organic layer was sequentially washed with water twice, with a saturated aqueous solution of sodium bicarbonate once and with brine once, and then dried over anhydrous sodium sulfate. The organic layer was passed through a silica gel column (Fuji Silysia, NH Silica gel) and evaporated to give the title compound (6.10 g, 93.1%) as a white amorphous.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
6.53 g
Type
reactant
Reaction Step One
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93.1%

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